
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for use in various scientific studies.
Applications De Recherche Scientifique
Antiviral and Antibacterial Applications
- Antiviral Activities: Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses. These compounds have shown inhibitory effects on the replication of viruses such as influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and others, highlighting their potential as antiviral agents (Selvam et al., 2007).
- Antibacterial and Antifungal Activities: Research has demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal activities. These studies have revealed that such compounds are effective against a variety of microbial pathogens, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2010).
Anti-inflammatory Applications
- The synthesis of quinazolin-4-one derivatives has also been explored for their potential anti-inflammatory activities. Certain derivatives have shown promising results in reducing inflammation, offering insights into the development of new anti-inflammatory therapies (Kumar & Rajput, 2009).
Antitumor and Anticancer Applications
- Quinazolinone-based compounds have been investigated for their antitumor properties. Studies have found that these compounds exhibit growth-inhibitory activities against various cancer cell lines, suggesting their potential as antitumor agents. This research provides a foundation for the development of novel cancer therapies (Bavetsias et al., 2002).
Synthetic Methodologies and Chemical Properties
- Innovative synthetic methods have been developed for quinazolinones and their derivatives, enhancing the efficiency and diversity of these compounds. These methodologies facilitate the exploration of their biological activities and potential therapeutic applications. The research into the chemical properties of these compounds contributes to a deeper understanding of their mechanism of action and potential uses in various scientific applications (Zhou et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide' involves the synthesis of the quinazoline ring system followed by the addition of the appropriate side chains.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl bromoacetate", "thiourea", "sodium hydroxide", "3-methylbutylamine", "hexanoyl chloride", "sodium bicarbonate", "acetic acid", "hydrogen peroxide", "sulfuric acid", "sodium sulfite", "sodium chloride", "magnesium sulfate", "ethyl acetate", "n-hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-cyano-4-oxoquinazoline", "a. Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in ethanol (20 mL) and add ethyl bromoacetate (1.5 mL, 12.3 mmol) and sodium hydroxide (1.0 g, 25.0 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-2-cyano-4-oxoquinazoline (1.5 g, 85%) as a yellow solid.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-2-cyano-4-oxoquinazoline (1.0 g, 4.0 mmol) in ethanol (20 mL) and add thiourea (0.5 g, 6.6 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.8 g, 80%) as a yellow solid.", "Step 3: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.5 g, 1.8 mmol) in acetic acid (10 mL) and add hydrogen peroxide (0.5 mL, 3.0 mmol) dropwise.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add sulfuric acid (2 mL, 0.1 M) dropwise.", "d. Add sodium sulfite (0.5 g, 3.6 mmol) and stir for 10 minutes.", "e. Filter the reaction mixture and wash the precipitate with water.", "f. Dissolve the precipitate in ethyl acetate (20 mL) and wash with sodium bicarbonate solution (10 mL).", "g. Dry the organic layer over magnesium sulfate and evaporate the solvent.", "h. Dissolve the residue in n-hexane (10 mL) and add hexanoyl chloride (0.5 mL, 3.6 mmol) and triethylamine (0.5 mL, 3.6 mmol).", "i. Heat the reaction mixture at reflux for 2 hours.", "j. Cool the reaction mixture to room temperature and filter the precipitate.", "k. Wash the precipitate with water and dry to obtain 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide (0.4 g, 60%) as a yellow solid." ] } | |
Numéro CAS |
422288-13-9 |
Formule moléculaire |
C19H26BrN3O2S |
Poids moléculaire |
440.4 |
Nom IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |
InChI |
InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |
Clé InChI |
STYQQTVHFIJQHK-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



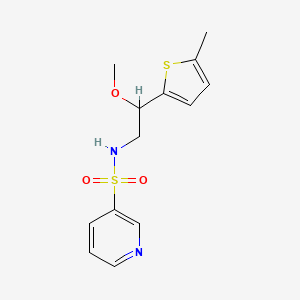
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
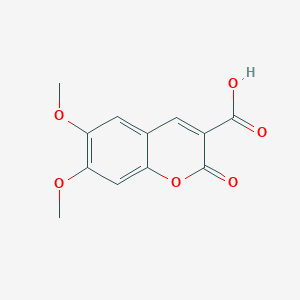
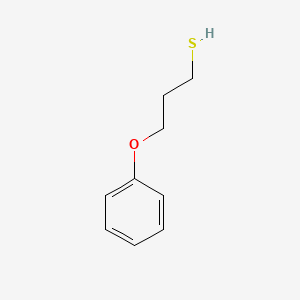
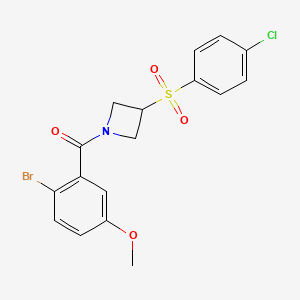
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)
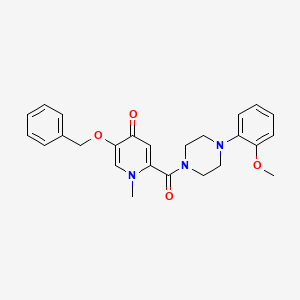
![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)
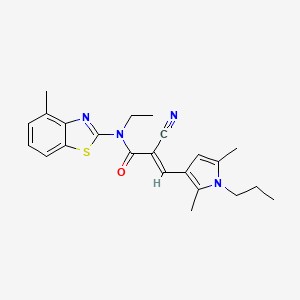
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873921.png)
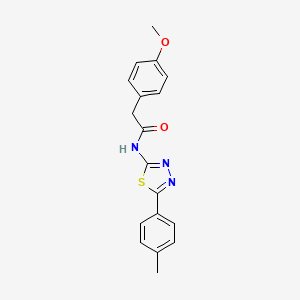
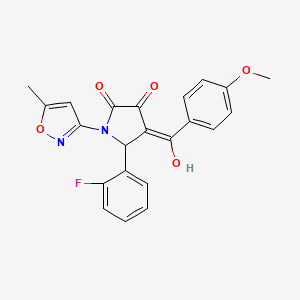
![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)